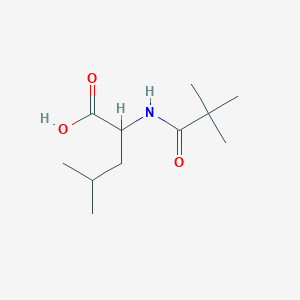![molecular formula C18H18N2S B7792500 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline](/img/structure/B7792500.png)
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline is a complex organic compound that features a thiazole ring substituted with an aniline group and a propan-2-ylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution with Aniline: The thiazole ring is then subjected to a nucleophilic substitution reaction with aniline, forming the thiazole-aniline structure.
Introduction of the Propan-2-ylphenyl Group: The final step involves the Friedel-Crafts alkylation of the thiazole-aniline compound with isopropylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the aniline group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or aniline derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}phenol: Similar structure but with a phenol group instead of an aniline group.
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}methanol: Similar structure but with a methanol group instead of an aniline group.
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzoic acid: Similar structure but with a benzoic acid group instead of an aniline group.
Uniqueness
4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline is unique due to its combination of a thiazole ring, aniline group, and propan-2-ylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.
特性
IUPAC Name |
4-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12(2)13-3-5-14(6-4-13)17-11-21-18(20-17)15-7-9-16(19)10-8-15/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCDUFIBHFWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
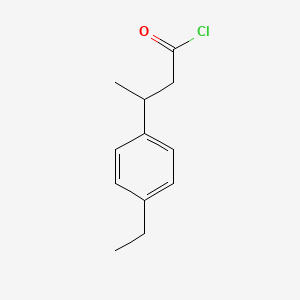
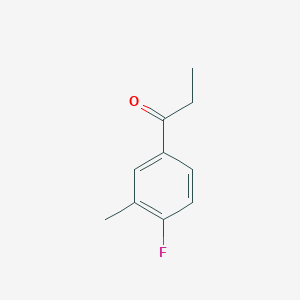


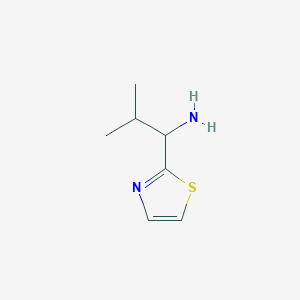

![4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792495.png)
![4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792505.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792513.png)
![4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B7792517.png)
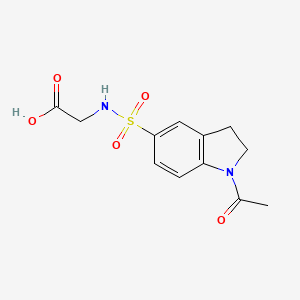
![2-[[2-(4-Methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7792527.png)
![2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid](/img/structure/B7792529.png)
